molecular formula C8H4FN3O3 B12449428 3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole

3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole

Katalognummer: B12449428
Molekulargewicht: 209.13 g/mol
InChI-Schlüssel: ZBRCUABWZOSNOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the fluoro and nitro groups on the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Vorbereitungsmethoden

The synthesis of 3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of 3-fluoro-4-nitroaniline with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of a hydrazide intermediate with a nitrile under acidic or basic conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Chemischer Reaktionen

3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly affecting the nitro group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    3-Fluoro-4-nitrophenol: This compound shares the fluoro and nitro groups but lacks the oxadiazole ring, resulting in different chemical properties and applications.

    3-Fluoro-4-nitrophenylmethanol: This compound has a hydroxyl group instead of the oxadiazole ring, leading to different reactivity and uses.

The uniqueness of this compound lies in its combination of the oxadiazole ring with the fluoro and nitro substituents, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H4FN3O3

Molekulargewicht

209.13 g/mol

IUPAC-Name

3-(3-fluoro-4-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4FN3O3/c9-6-3-5(8-10-4-15-11-8)1-2-7(6)12(13)14/h1-4H

InChI-Schlüssel

ZBRCUABWZOSNOY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=NOC=N2)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.